![molecular formula C17H14FN3O4 B2467935 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one CAS No. 315234-71-0](/img/structure/B2467935.png)
2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Synthesis of Medicinally Important Compounds
Research has shown that compounds structurally related to 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one are significant in the discovery and synthesis of novel drugs. For example, the study on the synthesis of novel pyrazoles and their efficacy determined through in silico, in vitro, and cytotoxicity validations highlights the role of such compounds in novel drug discovery, focusing on their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Imaging Applications and Tumor Imaging
Another critical area of application is in imaging, particularly tumor imaging with positron emission tomography (PET). Studies have developed 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives from precursors including structures similar to 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, showing significant potential for tumor imaging with PET due to their biodistribution and tumor uptake kinetics (Xu et al., 2012).
Optical and Thermal Properties for Photonic Devices
The thermal and optical properties of compounds containing the pyran-4-one structure are also of interest for photonic device applications. Research into amorphous structure dyes with good fluorescence properties indicates potential applications in photonic devices, highlighting the significance of understanding the optical and thermal properties of these compounds (Vembris, Zarins, Jubels, Kokars, Muzikante, Miasojedovas, & Juršėnas, 2012).
Metabolic Biotransformation Studies
Metabolic biotransformation studies of related compounds, such as FYL-67, a novel oxazolidinone antibacterial drug, provide insights into the phase I metabolism, including identification of metabolites through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Such research is crucial for understanding the pharmacodynamics and toxicodynamics of new drugs (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).
Fluorescent Dyes and Photophysical Properties
The synthesis of derivatives with large Stokes shifts for fluorescent dyes is another important application area. Research into derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which share structural motifs with 2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one, has led to the development of dyes with pronounced green fluorescence and potential applications in various scientific fields (Rihn, Retailleau, De Nicola, Ulrich, & Ziessel, 2012).
properties
IUPAC Name |
2-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-4-2-10(3-5-11)14(21-17-19-6-1-7-20-17)16-15(24)13(23)8-12(9-22)25-16/h1-8,14,22,24H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXADROKGXQEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2467853.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
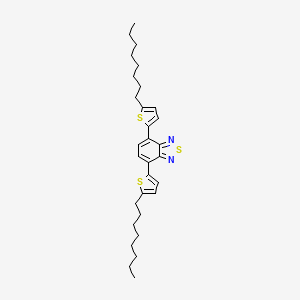
![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)
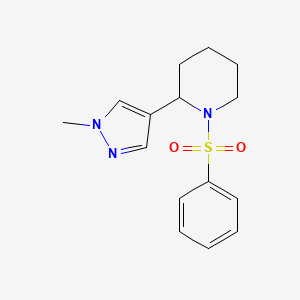
![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)
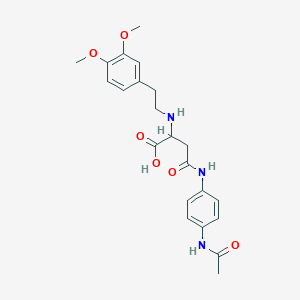
![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)
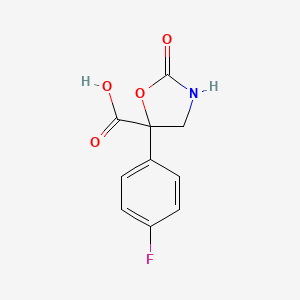
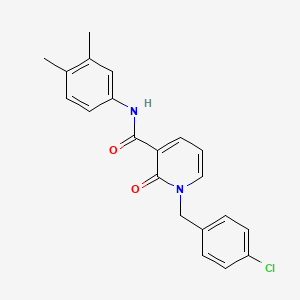
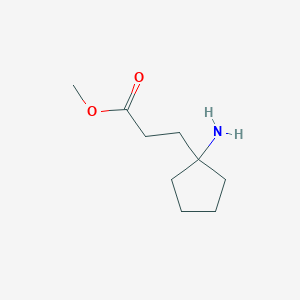
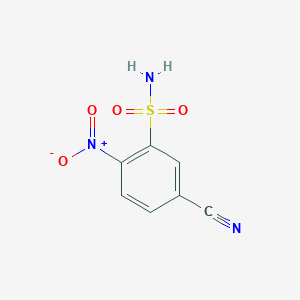
![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)